molecular formula C14H21N3O2 B2962164 methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 1448029-98-8

methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2962164
CAS No.: 1448029-98-8
M. Wt: 263.341
InChI Key: RJPWXFNWZQNTSQ-UHFFFAOYSA-N
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Description

Methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a carbamate derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

methyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-14(18)15-9-11-8-13(10-6-7-10)17(16-11)12-4-2-3-5-12/h8,10,12H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWXFNWZQNTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H23_{23}N5_{5}O2_{2}
  • Molecular Weight : 349.5 g/mol
  • CAS Number : 1448072-52-3
PropertyValue
Molecular FormulaC16_{16}H23_{23}N5_{5}O2_{2}
Molecular Weight349.5 g/mol
CAS Number1448072-52-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing physiological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor growth and induction of apoptosis in cancer cells.
    • Case Study : A study demonstrated that the compound reduced cell viability in various cancer cell lines through apoptosis induction mechanisms.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.

Table 2: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInduces apoptosis
Anti-inflammatoryModulates cytokines

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, showing significant reductions in cell viability.

In Vivo Studies

In vivo experiments are still limited but have begun to reveal the potential therapeutic benefits of this compound. Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Areas for future study include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Structure–Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Methodological Tools for Analysis

  • Crystallography : SHELX programs () are critical for structural refinement, while ORTEP () aids in visualizing anisotropic displacement parameters.
  • Hydrogen-Bond Analysis : Graph set analysis () can elucidate supramolecular interactions in carbamate crystals, informing solubility and stability trends.

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